molecular formula C12H15N3S B2380723 (4-Dimethylamino-benzyl)-thiazol-2-yl-amine CAS No. 13159-95-0

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine

Cat. No.: B2380723
CAS No.: 13159-95-0
M. Wt: 233.33
InChI Key: ZADRURKVERBSNC-UHFFFAOYSA-N
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Description

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine is a chemical compound of interest in medicinal chemistry research, featuring a thiazole core linked to a dimethylaminobenzyl group. This structure is related to a class of heterocyclic amines known for diverse biological activities. Researchers are particularly interested in this scaffold for developing new therapeutic agents. Compounds with the thiazol-2-yl-amine motif have been studied for their potential antimicrobial properties. Specifically, structurally related hybrids incorporating thiazole and other pharmacophores have demonstrated significant activity against a panel of fungal strains, including C. neoformans and C. albicans , as well as bacterial strains like E. coli and S. aureus . The mechanism of action for such active compounds is often investigated as being membrane-active, potentially causing disruption of the microbial cell membrane and leading to cell death, as observed in mechanistic studies on similar molecules . Furthermore, based on the activity profiles of closely related benzamide and thiazole derivatives, this compound may also serve as a valuable precursor in the synthesis of molecules with anti-inflammatory properties . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-8H,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADRURKVERBSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylamino-benzyl)-thiazol-2-yl-amine typically involves the reaction of 4-dimethylaminobenzyl chloride with thiazol-2-yl-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (4-Dimethylamino-benzyl)-thiazol-2-yl-amine exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain thiazole derivatives can effectively combat microbial resistance, making them promising candidates for antibiotic development .

Anticancer Potential

The anticancer properties of this compound are noteworthy. Compounds containing thiazole rings have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of thiazole have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through assays like the Sulforhodamine B assay . This suggests that this compound may serve as a lead compound in the development of new anticancer agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Industrial Applications

Beyond its medicinal uses, this compound is also utilized in the production of dyes and pigments due to its chromophoric properties. This expands its applicability in industrial chemistry, where it can be used as a building block for various chemical syntheses.

Case Studies

  • Antibacterial Activity : A study synthesized N-(thiazol-2-yl) derivatives and evaluated their antibacterial effects. Several compounds displayed significant activity against multiple bacterial strains when used in conjunction with cell penetrating peptides .
  • Anticancer Research : In vitro studies have demonstrated that thiazole-containing compounds can inhibit the growth of cancer cells significantly more than traditional chemotherapeutic agents, suggesting a novel approach to cancer treatment .
  • Alzheimer's Disease : Research into acetylcholinesterase inhibitors has highlighted the potential for thiazole derivatives to improve cognitive function by preventing acetylcholine degradation, thereby offering therapeutic avenues for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (4-Dimethylamino-benzyl)-thiazol-2-yl-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (4-Dimethylamino-benzyl)-thiazol-2-yl-amine with structurally related thiazol-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR, IR)
4-(4-Methoxyphenyl)thiazol-2-amine 4-MeO-C₆H₄ 72–88 115–213 190.26–287.17 δ 7.30–7.80 (Ar-H), 3.80 (OCH₃)
N-Allyl-4-(4-nitrophenyl)thiazol-2-amine 4-NO₂-C₆H₄, N-allyl 99 N/A 261.3 δ 8.20–8.50 (Ar-H), 5.80–6.00 (allyl)
4-(4-Fluorophenyl)thiazol-2-amine 4-F-C₆H₄ 72–88 115–213 190.26–287.17 δ 7.40–7.80 (Ar-H), 1H coupling with F
Benzyl-[4-(4-fluorophenyl)thiazol-2-yl]amine 4-F-C₆H₄, N-benzyl N/A N/A 284.3 δ 7.20–7.60 (Ar-H), 4.60 (CH₂-N)
Target Compound 4-(NMe₂-C₆H₄-CH₂) N/A N/A ~265.3 (estimated) Expected δ 2.90 (N(CH₃)₂), 7.20–7.60 (Ar-H)

Key Observations:

The dimethylamino group in the target compound may offer stronger basicity compared to methoxy . Electron-Withdrawing Groups (e.g., -NO₂): Reduce electron density, as seen in N-allyl-4-(4-nitrophenyl)thiazol-2-amine, which may decrease reactivity in nucleophilic environments .

Synthetic Yields :

  • Yields for aryl-substituted thiazol-2-amines range from 72% to 99%, with nitro-substituted derivatives achieving higher yields due to favorable electrophilic substitution kinetics .

Biological Relevance: Thiazol-2-amines with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit antifungal and antibacterial activities . The dimethylamino-benzyl group in the target compound may enhance blood-brain barrier penetration, a trait valuable in CNS-targeted drug design.

Spectroscopic Signatures: The dimethylamino group in the target compound is expected to produce a distinct singlet at δ ~2.90 in ¹H NMR, absent in methoxy or halogenated analogs .

Biological Activity

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, along with a summary of research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the dimethylamino group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction often leads to the inhibition or modulation of enzyme activity, resulting in various pharmacological effects.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation or inflammation.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, potentially altering signaling pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Some derivatives demonstrated IC50 values in the low micromolar range, indicating significant activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that thiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain modifications in the structure enhance this activity significantly .

Case Studies

  • Antiproliferative Activity : A study reported that specific thiazole derivatives showed selective action toward glioblastoma cells while exhibiting low toxicity toward normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Antibacterial Activity : Another investigation highlighted the antibacterial effects of thiazole compounds when used in combination with cell-penetrating peptides, enhancing their efficacy against resistant bacterial strains .

Data Summary

Activity Type Cell Line/Pathogen IC50 Value Notes
AnticancerA549Low micromolarSignificant antiproliferative effects observed
AnticancerHeLaLow micromolarSelective action towards cancer cells
AntimicrobialVarious bacteriaNot specifiedPotent activity against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the standard synthetic protocols for preparing (4-dimethylamino-benzyl)-thiazol-2-yl-amine, and how are intermediates characterized?

The compound is typically synthesized via a condensation reaction between 2-aminothiazole derivatives and 4-dimethylaminobenzaldehyde. A common method involves refluxing equimolar quantities of the aldehyde and thiazol-2-amine in ethanol with catalytic acetic acid for 6–8 hours. The product is isolated via precipitation and recrystallized from ethanol . Intermediates like 2-amino-4-phenylthiazole are characterized using IR (to confirm NH2_2 stretches at ~3435 cm1^{-1} and C=S/C=N bonds at ~1599 cm1^{-1}) and 1^1H NMR (to identify aromatic protons and thiazole CH groups) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies NH stretches (3250–3450 cm1^{-1}), C=N (1590–1610 cm1^{-1}), and C-S (640–680 cm1^{-1}) bonds.
  • 1^1H NMR : Aromatic protons (δ 6.8–8.0 ppm), dimethylamino groups (singlet at δ 2.8–3.2 ppm), and thiazole CH (δ 6.7–7.2 ppm).
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns, such as the loss of the dimethylamino group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with exact exchange terms can predict molecular geometry, frontier orbitals, and charge distribution. For example, Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately models thermochemical properties like ionization potentials and electron affinities . Basis sets such as 6-311G(d,p) are recommended for sulfur and nitrogen atoms to account for polarization effects .

Q. What experimental and computational strategies address dynamic tautomerism in thiazol-2-yl-amine derivatives?

Quantum chemical analysis reveals that tautomeric hydrogen shifts between the thiazole and adjacent aromatic groups (e.g., pyridine) can yield multiple isomers within a ~4 kcal/mol energy range. Protonation studies and Natural Bond Orbital (NBO) analysis identify electron-deficient nitrogen centers, guiding the design of stable tautomers. Spectroscopic monitoring (e.g., 15^{15}N NMR) and X-ray crystallography validate computational predictions .

Q. How are bioactivity assays (e.g., antimicrobial, antitumor) designed for thiazol-2-yl-amine derivatives?

  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or broth microdilution (MIC determination).
  • Antitumor : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK-293). Structure-activity relationships (SAR) are derived by modifying substituents on the benzyl or thiazole moieties .

Q. What challenges arise in regioselective alkylation or acylation of thiazol-2-yl-amine derivatives, and how are they mitigated?

Competing alkylation at the thiazole NH2_2 versus dimethylamino groups can lead to undesired products. Strategies include:

  • Protecting groups : Temporarily block NH2_2 with tert-butoxycarbonyl (Boc) before alkylation.
  • Solvent control : Use polar aprotic solvents (e.g., DMF) to favor specific reaction pathways. Evidence from failed alkylation attempts (e.g., preferential N-alkylation over S-alkylation) highlights the need for careful optimization .

Q. How do QSAR and molecular docking studies enhance the design of thiazol-2-yl-amine-based therapeutics?

Quantitative Structure-Activity Relationship (QSAR) models correlate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with bioactivity. Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase or human topoisomerase II. For example, hydrophobic substituents on the benzyl group improve membrane permeability, while electron-withdrawing groups enhance target binding .

Q. What methodologies assess the thermodynamic stability and degradation pathways of this compound?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.
  • DSC (Differential Scanning Calorimetry) : Identifies phase transitions and melting points.
  • Computational stability prediction : Transition state modeling (e.g., TS search with DFT) predicts hydrolytic or oxidative degradation pathways, particularly at the C=S bond .

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